molecular formula C12H12N2S2 B3236607 3,3'-Dimercaptobenzidine CAS No. 13730-46-6

3,3'-Dimercaptobenzidine

Cat. No.: B3236607
CAS No.: 13730-46-6
M. Wt: 248.4 g/mol
InChI Key: VIZZYYXBVQTVQS-UHFFFAOYSA-N
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Description

3,3’-Dimercaptobenzidine: is an organic compound with the molecular formula C12H12N2S2 It is characterized by the presence of two mercapto groups (-SH) attached to a benzidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimercaptobenzidine typically involves the reaction of benzidine with sulfur-containing reagents. One common method is the reaction of benzidine with sulfur monochloride (S2Cl2) under controlled conditions. The reaction proceeds as follows:

C12H12N2+S2Cl2C12H12N2S2+HCl\text{C12H12N2} + \text{S2Cl2} \rightarrow \text{C12H12N2S2} + \text{HCl} C12H12N2+S2Cl2→C12H12N2S2+HCl

Industrial Production Methods: In industrial settings, the production of 3,3’-Dimercaptobenzidine may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dimercaptobenzidine undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Disulfides (R-S-S-R).

    Reduction: Thiols (R-SH).

    Substitution: Substituted benzidine derivatives.

Scientific Research Applications

Chemistry: 3,3’-Dimercaptobenzidine is used as a building block in the synthesis of various organic compounds

Biology: In biological research, 3,3’-Dimercaptobenzidine is used as a reagent for detecting and quantifying thiol groups in proteins and other biomolecules. It is also used in the study of enzyme mechanisms involving thiol groups.

Industry: 3,3’-Dimercaptobenzidine is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in various industrial processes, including metal extraction and purification.

Mechanism of Action

The mechanism of action of 3,3’-Dimercaptobenzidine involves its interaction with thiol groups in proteins and enzymes. The mercapto groups (-SH) can form covalent bonds with thiol groups, leading to the formation of disulfide bonds. This interaction can modulate the activity of enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

    3,3’-Dimethoxybenzidine: Similar structure but with methoxy groups (-OCH3) instead of mercapto groups.

    3,3’-Diaminobenzidine: Contains amino groups (-NH2) instead of mercapto groups.

Uniqueness: 3,3’-Dimercaptobenzidine is unique due to the presence of mercapto groups, which confer distinct chemical reactivity and biological activity. The ability to form disulfide bonds with thiol groups in proteins and enzymes sets it apart from other benzidine derivatives.

Properties

IUPAC Name

2-amino-5-(4-amino-3-sulfanylphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZZYYXBVQTVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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